L-Galacturonic acid

Descripción general

Descripción

L-Galacturonic acid is a naturally occurring sugar acid derived from D-galacturonic acid. It is a key component of pectin, a polysaccharide found in the cell walls of plants, particularly in fruits and vegetables. This compound plays a crucial role in the structural integrity of plant cell walls and has various applications in the food, pharmaceutical, and biomedical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Galacturonic acid can be synthesized through the oxidation of D-galacturonic acid. The process involves the use of specific oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically requires a temperature range of 20-30°C and a pH of around 3-4 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and hydrolysis of pectin-rich plant materials, such as citrus peels and apple pomace. The extraction process includes the use of acid hydrolysis, where pectin is broken down into its constituent monosaccharides, including this compound. The hydrolyzed product is then purified through filtration and crystallization techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

L-Galacturonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form L-galactaric acid (mucic acid) using oxidizing agents like nitric acid.

Reduction: Reduction of this compound can yield L-galactonic acid.

Esterification: this compound can form esters with alcohols in the presence of acid catalysts.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid, bromine water; temperature20-30°C; pH3-4.

Reduction: Sodium borohydride; temperature0-5°C; pHneutral.

Esterification: Methanol, sulfuric acid; temperature60-70°C; pHacidic.

Major Products Formed

Oxidation: L-galactaric acid (mucic acid)

Reduction: L-galactonic acid

Esterification: Methyl galacturonate

Aplicaciones Científicas De Investigación

Biotechnological Applications

1.1 Production of L-Galactonic Acid

L-GalA serves as a precursor for the production of L-galactonic acid (L-GalO), which has potential applications in food and cosmetics. Recent studies have demonstrated effective biotransformation processes where engineered yeast strains convert D-galacturonic acid (D-GalA) to L-GalO using specific reductases under optimized conditions. This process not only enhances the valorization of pectin-rich biomass but also supports sustainable production methods in biotechnology .

Table 1: Conditions for L-GalO Production

| Parameter | Optimal Value |

|---|---|

| Initial D-GalA Concentration | 0.1% |

| Fermentation pH | 3.5 |

| Additional Sugar | Glucose |

| Yeast Strain | Saccharomyces cerevisiae |

1.2 Enzymatic Pathways

The enzymatic conversion of D-GalA to L-GalO involves key enzymes such as D-galacturonate reductase. Genetic engineering approaches have been employed to enhance the efficiency of these enzymes, facilitating higher yields of L-GalO . The optimization of these pathways is critical for industrial applications.

Pharmaceutical Applications

2.1 Drug Delivery Systems

L-GalA derivatives have been explored for their potential in drug delivery systems, particularly in creating hydrogels for controlled release of therapeutic proteins. The gelation properties of polysaccharides containing L-GalA allow for the development of matrices that can sustain the release of drugs over extended periods .

Case Study: Aloe Vera Polysaccharide

Research on Aloe vera-derived polysaccharides rich in L-GalA has shown promising results in developing sustained-release formulations for protein therapeutics. The study utilized various characterization techniques to correlate structural properties with gel formation and drug release profiles .

Food Technology Applications

3.1 Food Additives and Preservatives

L-GalA and its derivatives are utilized as food additives due to their gelling properties and ability to stabilize emulsions. They serve as natural preservatives by enhancing the shelf life of products through their antimicrobial properties .

Table 2: Applications in Food Technology

| Application Type | Description |

|---|---|

| Gelling Agent | Used in jams, jellies, and desserts |

| Emulsifier | Stabilizes oil-water mixtures |

| Natural Preservative | Extends shelf life by inhibiting microbial growth |

Agricultural Applications

4.1 Soil Conditioning

Research indicates that L-GalA can improve soil structure and nutrient availability when used as a soil conditioner. Its ability to form gels enhances water retention and promotes beneficial microbial activity in soil .

Mecanismo De Acción

L-Galacturonic acid exerts its effects primarily through its involvement in the biosynthesis and modification of pectin. It acts as a substrate for enzymes such as pectin methylesterase and polygalacturonase, which modify the degree of esterification and depolymerize pectin, respectively. These modifications influence the gelling properties and structural integrity of pectin, impacting its functionality in various applications.

Comparación Con Compuestos Similares

Similar Compounds

D-Galacturonic acid: The precursor of L-Galacturonic acid, commonly found in pectin.

L-Galactonic acid: A reduced form of this compound.

L-Galactaric acid (mucic acid): An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific role in the structure and function of pectin. Unlike its similar compounds, this compound is directly involved in the formation of the pectin backbone, making it essential for the gelling properties and stability of pectin-based products. Its ability to undergo various chemical modifications also makes it a versatile compound for industrial and research applications.

Actividad Biológica

L-Galacturonic acid (L-GalA) is a significant monomer found in pectins, which are complex polysaccharides primarily derived from plant cell walls. This compound has garnered interest due to its various biological activities and potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an aldohexuronic acid that plays a crucial role in the structural integrity of pectins. It is characterized by its ability to form gel-like structures when combined with water, making it valuable in food processing as a gelling agent.

1. Antioxidant Activity

Research has demonstrated that L-GalA exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. For instance, a study involving L-GalA extracted from various plant sources indicated significant scavenging activity against DPPH and ABTS radicals, suggesting its potential as a natural antioxidant in food products .

2. Anti-inflammatory Effects

L-GalA has also been shown to modulate inflammatory responses. A study on the effects of pectins rich in galacturonic acid revealed that they could suppress pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW 264.7) when stimulated with lipopolysaccharides (LPS) . This indicates its potential application in managing inflammatory diseases.

3. Immunomodulatory Properties

Pectins containing high levels of L-GalA have been reported to enhance immune responses. They can stimulate phagocytosis and increase antibody production, which may be beneficial for immune system support . The structure of the carbohydrate chain appears to be critical for these immunomodulatory effects.

4. Prebiotic Activity

L-GalA promotes the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium species, indicating its potential as a prebiotic agent. This property enhances gut health by supporting the microbiome .

Case Study 1: Pectin Extraction and Characterization

In a study focusing on the extraction of pectin from citrus peels, researchers analyzed the composition of the extracted pectin, which was found to contain approximately 65% galacturonic acid. The extracted pectin exhibited significant antioxidant and anti-inflammatory activities, highlighting the bioactive potential of L-GalA-rich pectins .

Case Study 2: Fermentation Studies

Another study investigated the fermentation of d-galacturonic acid by engineered strains of Saccharomyces cerevisiae. The research revealed that these strains could convert d-galacturonic acid into l-galactonate through enzymatic pathways involving NADPH-dependent aldo-keto reductases . This conversion not only illustrates the metabolic versatility of yeast but also suggests potential biotechnological applications for producing value-added products from agricultural waste.

Data Tables

Research Findings

- Molecular Weight Distribution : Studies on L-GalA-rich polysaccharides indicate varying molecular weights influence their biological activities. Higher molecular weight fractions tend to exhibit stronger antioxidant properties compared to lower molecular weight counterparts .

- Enzymatic Pathways : The conversion pathways involving L-GalA highlight its metabolic significance in fungi and yeast, suggesting avenues for bioengineering applications aimed at enhancing fermentation processes .

Propiedades

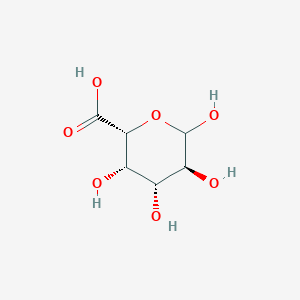

IUPAC Name |

(2R,3S,4R,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-XVYLPRKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H](OC([C@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.